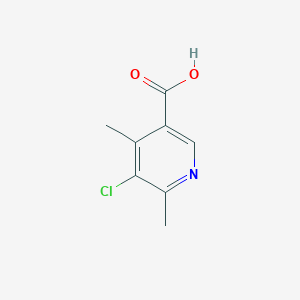

5-Chloro-4,6-dimethylpyridine-3-carboxylic acid

Beschreibung

5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative featuring a chlorine atom at position 5, methyl groups at positions 4 and 6, and a carboxylic acid moiety at position 3. The chlorine substituent enhances electrophilic reactivity, while the methyl groups contribute to steric bulk and lipophilicity. The carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and biological interactions.

Eigenschaften

Molekularformel |

C8H8ClNO2 |

|---|---|

Molekulargewicht |

185.61 g/mol |

IUPAC-Name |

5-chloro-4,6-dimethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(8(11)12)3-10-5(2)7(4)9/h3H,1-2H3,(H,11,12) |

InChI-Schlüssel |

VYZZJBQSTZSBCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NC=C1C(=O)O)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Chlor-4,6-dimethylpyridin-3-carbonsäure umfasst in der Regel die Chlorierung von 4,6-Dimethylpyridin-3-carbonsäure. Ein gängiges Verfahren beinhaltet:

Chlorierungsreaktion:

Industrielle Produktionsverfahren

In industriellen Anlagen kann die Produktion von 5-Chlor-4,6-dimethylpyridin-3-carbonsäure kontinuierliche Verfahren zur Steigerung der Effizienz und Ausbeute beinhalten. Der Einsatz von automatisierten Systemen zur präzisen Steuerung von Reaktionsparametern wie Temperatur, Druck und Reagenzzufuhr kann den Produktionsprozess optimieren.

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Common nucleophiles include amines, thiols, and alkoxides.

Key Reagents and Conditions

Mechanistic Insight :

-

The electron-withdrawing carboxylic acid group activates the pyridine ring, facilitating NAS at the chlorine position.

-

Copper catalysts enhance reactivity in amination reactions .

Oxidation and Reduction Reactions

The carboxylic acid group participates in redox reactions, forming derivatives such as alcohols or undergoing decarboxylation.

Reduction

-

Reagent : LiAlH₄ in dry ether.

-

Product : 3-(Hydroxymethyl)-5-chloro-4,6-dimethylpyridine (reduction of -COOH to -CH₂OH).

Coupling Reactions

The compound participates in cross-coupling reactions, particularly Suzuki-Miyaura coupling, due to the chlorine substituent’s leaving group capability.

Suzuki-Miyaura Coupling

Conditions : Reactions typically proceed at 80–100°C for 12–24 hours.

Esterification and Amidation

The carboxylic acid group is esterified or converted to amides for further derivatization.

Esterification

-

Reagent : SOCl₂/MeOH or H₂SO₄/MeOH.

-

Product : Methyl 5-chloro-4,6-dimethylpyridine-3-carboxylate.

Amidation

-

Reagent : Thionyl chloride (SOCl₂) followed by NH₃ or substituted amines.

-

Product : 5-Chloro-4,6-dimethylpyridine-3-carboxamide derivatives.

-

Example : Reaction with benzylamine gives N-benzyl-5-chloro-4,6-dimethylpyridine-3-carboxamide (Yield: 76%) .

Decarboxylation

Under thermal conditions (200–250°C), the carboxylic acid group undergoes decarboxylation:

-

Product : 5-Chloro-4,6-dimethylpyridine.

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C-CO₂H bond .

Halogenation

The methyl groups undergo free-radical bromination:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of complex organic molecules. It is used in the development of new chemical reactions and the preparation of derivatives with enhanced properties.

- Reactivity : The presence of the carboxylic acid group allows for various reactions such as esterification, amidation, and coupling reactions.

Biology

- Biological Activity : Research indicates that 5-chloro-4,6-dimethylpyridine-3-carboxylic acid exhibits potential biological activities. It has been studied for its interactions with enzymes and receptors, which may influence metabolic pathways.

Medicine

- Pharmaceutical Intermediates : This compound is being investigated as a potential pharmaceutical intermediate due to its ability to modify biological activity through structural changes. Its derivatives have shown promise in anticancer and antimicrobial activities.

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant anticancer properties. For instance:

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| This compound | A549 | TBD | Potential candidate for further modification |

| Compound X | A549 | 64% | Enhanced activity due to specific substitutions |

| Compound Y | A549 | 61% | Similar structure with improved cytotoxicity |

Studies indicate that modifications to the compound's structure can enhance its cytotoxicity against human lung adenocarcinoma cells (A549), suggesting a structure-activity relationship that warrants further exploration.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against multidrug-resistant bacteria.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | Inhibition Zone (mm) | Notes |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Effective against resistant strains |

| Compound A | Escherichia coli | TBD | Lower activity compared to S. aureus |

| Compound B | Klebsiella pneumoniae | TBD | Moderate inhibition observed |

This highlights its potential as a lead compound for developing new antimicrobial agents against resistant strains.

Case Studies

Several studies have focused on the biological activities of pyridine derivatives similar to this compound:

- Anticancer Properties Study : A study demonstrated that structural modifications could enhance anticancer activity against A549 cells while maintaining low toxicity towards non-cancerous cells.

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties against drug-resistant pathogens, indicating that certain compounds derived from this base structure effectively inhibit the growth of resistant strains.

Wirkmechanismus

The mechanism of action of 5-Chloro-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.

Molecular Targets and Pathways

Enzymes: It may target enzymes involved in metabolic pathways, acting as an inhibitor or modulator.

Receptors: It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Molecular Properties

Key Differences and Implications

a. Halogen Substitution

- Chlorine vs. Bromine/Iodine: The target compound’s chlorine at C5 is smaller and more electronegative than bromine () or iodine. This reduces steric hindrance compared to the bulkier iodine in 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid, which may hinder reactions at adjacent positions .

b. Electron-Withdrawing vs. Electron-Donating Groups

- CAPA (): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups create a highly electron-deficient pyridine ring. This increases the acidity of the carboxylic acid group (lower pKa) compared to the target compound. The aromatic amine linkage in CAPA introduces additional hydrogen-bonding sites, which could improve binding to biological targets but may reduce metabolic stability .

c. Core Heterocycle Differences

- Pyridine vs. Pyrimidine (): The pyrimidine derivative replaces the pyridine core with a two-nitrogen heterocycle, enhancing electron deficiency and altering dipole moments. The carboxylic acid at C4 (vs.

Biologische Aktivität

5-Chloro-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a chloro substituent and two methyl groups on the pyridine ring, along with a carboxylic acid functional group. Its unique structure suggests various interactions with biological systems, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 171.6 g/mol. The presence of the chloro group at position five and the carboxylic acid at position three contributes to its chemical reactivity and potential biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. Studies suggest that its structural components enhance its ability to inhibit bacterial growth effectively .

- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant capabilities, which can be beneficial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways .

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, while the chloro group could facilitate halogen bonding with target biomolecules .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : A study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinically significant pathogens. The compound demonstrated moderate to strong activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Evaluation : In vitro studies were performed on human lung adenocarcinoma cells (A549) to determine the cytotoxic effects of this compound compared to standard chemotherapeutics like cisplatin. Results indicated that while the compound exhibited some cytotoxicity towards cancer cells, it also affected non-cancerous cells, highlighting the need for further optimization to enhance selectivity .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the methyl and chloro substituents could significantly influence the biological activity of related compounds. This insight is crucial for designing more potent derivatives .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate to Strong | Yes | Yes |

| 2-Hydroxy-5-bromo-4,6-dimethylpyridine | Moderate | Yes | No |

| 2-Hydroxy-5-nitro-4,6-dimethylpyridine | Weak | Yes | Yes |

Q & A

Q. What are the standard synthetic routes for 5-chloro-4,6-dimethylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for laboratory-scale synthesis?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine derivatives. A three-step approach is commonly employed:

Halogenation : Introduce chlorine at the 5-position using reagents like POCl₃ or N-chlorosuccinimide under reflux conditions (e.g., 80–100°C in DMF) .

Methylation : Install methyl groups at positions 4 and 6 via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.

Carboxylation : Convert the 3-position substituent to a carboxylic acid using CO₂ under high pressure or via hydrolysis of a nitrile intermediate.

Q. Optimization Tips :

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

Q. What solvent systems are recommended for dissolving this compound in experimental settings?

Methodological Answer:

- Polar aprotic solvents : DMSO or DMF for reactions requiring high solubility.

- Aqueous buffers : Use pH-adjusted solutions (pH > 5) to deprotonate the carboxylic acid.

- Precipitation : Ethanol/water mixtures (7:3 v/v) for recrystallization to enhance purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Analysis : Perform in vitro assays (e.g., MIC for antimicrobial activity) across a concentration gradient (1–100 µM).

- Structural Analogues : Compare activity with 5-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid (see NMR δ 8.56 ppm for electronic effects) .

- Molecular Docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., PPARα for anti-inflammatory activity) .

Q. What strategies are effective for analyzing impurities in this compound synthesized via halogenation pathways?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect chlorinated byproducts (e.g., di- or tri-chloro analogues).

- 19F NMR : If fluorinated reagents are used, monitor δ -66.5 ppm for residual fluorinated impurities .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates high purity .

Q. How can computational methods guide the design of this compound derivatives for enhanced stability?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs) for the C-Cl bond.

- QSAR Models : Correlate logP values with experimental stability data to prioritize hydrophobic derivatives.

- In Silico Degradation : Simulate hydrolysis pathways using Gaussian09 to identify susceptible positions .

Q. What experimental protocols ensure safe handling of this compound under aerobic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.